
Benoxaprofen glucuronide
概要
説明
Benoxaprofen glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C22H20ClNO9 and its molecular weight is 477.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Glucuronates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Glucuronidation and Covalent Protein Binding :Benoxaprofen glucuronide (BNX-G) demonstrates notable reactivity in forming covalent protein adducts, especially in hepatocytes. Studies using sandwich-cultured rat and human hepatocytes reveal that BNX-G is more reactive than its structural analogs, contributing to its hepatotoxicity. This finding underscores the use of cultured human hepatocytes as an in vitro model for studying acyl glucuronide reactivity and exposure (Dong & Smith, 2009).
Metabolism and Excretion :Benoxaprofen undergoes hepatic metabolism predominantly through glucuronidation, which is its primary route of elimination. This characteristic pharmacokinetic property is observed across different species, including humans. The understanding of its metabolism and excretion is crucial for its pharmacological application (Dahl & Ward, 1982).
In Vivo and In Vitro Comparative Studies :Comparative studies of benoxaprofen and its analogs in rats, focusing on their covalent binding to plasma and liver proteins, provide insights into the drug's hepatotoxicity. These studies offer a foundation for understanding the drug's interaction with proteins and its potential implications in liver damage (Dong, Liu, & Smith, 2005).
Characterization of Covalent Binding :Tandem mass spectrometry has been employed to characterize the covalent binding of this compound to human serum albumin. This study provides detailed insights into the specific binding sites and mechanisms, contributing to our understanding of the drug's interaction with proteins at a molecular level (Qiu, Burlingame, & Benet, 1998).
Gerontokinetics :The gerontokinetics of benoxaprofen, including its metabolism to glucuronide conjugates, has been a subject of study, particularly in the context of drug safety in the elderly. This research is vital for understanding how aging affects the drug's pharmacokinetics and metabolism (Thomson & Tucker, 1992).
Biliary Excretion Studies :Studies on the biliary excretion of this compound in rats provide critical information on the drug’s elimination pathways. Such research helps in understanding the drug's pharmacokinetic profile and its implications for clinical use (Okada, Kanoh, & Mohri, 2011).
Enantioselective Glucuronidation :Research on the enantioselective glucuronidation of benoxaprofen offers insights into the stereoselective aspects of the drug's metabolism. Understanding these nuances is crucial for optimizing its therapeutic efficacy and safety (Spahn, Iwakawa, Lin, & Benet, 1989).
Artifacts in Drug Metabolism Studies :Investigations into the glycerolysis of acyl glucuronides, as observed during benoxaprofen metabolism studies, highlight the importance of recognizing potential artifacts in drug metabolism research. This knowledge is crucial for accurate interpretation of metabolic pathways (Obach, 2009).
Safety and Hazards
Benoxaprofen, the parent compound of Benoxaprofen glucuronide, was withdrawn because of hepatotoxicity. It is more toxic than its structural analog flunoxaprofen in humans and rats . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
将来の方向性
The role of acyl glucuronide (AG) metabolites as mediators of drug-induced toxicities remains controversial. Future research could focus on the bioactivation of carboxylic acid drugs by alternative pathways, AG-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems .
作用機序
Target of Action
Benoxaprofen glucuronide is a metabolite of Benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class . The primary targets of this compound are mononuclear cells . These cells play a crucial role in the immune response, and their modulation can lead to anti-inflammatory effects .
Mode of Action
This compound interacts with its targets through a process known as glucuronidation . This is a major phase II metabolic pathway where glucuronic acid, a sugar molecule, is attached to the drug. This process increases the solubility of the drug, facilitating its excretion from the body . Unlike other NSAIDs, benoxaprofen acts directly on mononuclear cells .
Biochemical Pathways
The glucuronidation of Benoxaprofen to form this compound is a key biochemical pathway . This pathway involves the transfer of glucuronic acid to the drug via the action of UDP-glucuronosyltransferases (UGTs), a family of enzymes . The glucuronidation process increases the water solubility of the drug, facilitating its elimination from the body .
Pharmacokinetics
The pharmacokinetics of this compound involves its formation and elimination. Benoxaprofen is metabolized to this compound through the process of glucuronidation . The levels of glucuronide and covalent protein adduct measured in cells followed the order Benoxaprofen > Flunoxaprofen > Ibuprofen . This indicates that this compound is more reactive than Flunoxaprofen glucuronide . The glucuronide is then excreted in the urine .
Result of Action
The formation of this compound results in the modulation of the activity of mononuclear cells . It’s important to note that benoxaprofen was withdrawn due to hepatotoxicity, and it is more toxic than its structural analog flunoxaprofen in humans and rats . Acyl glucuronides, such as this compound, have been hypothesized to be reactive metabolites and may be associated with toxicity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of the UGTs, which are involved in the glucuronidation process, can be affected by factors such as age, sex, disease state, and exposure to certain medications . Moreover, the reactivity of this compound can also be influenced by the pH of the environment .
生化学分析
Biochemical Properties
Benoxaprofen glucuronide is involved in various biochemical reactions. It interacts with several enzymes and proteins, particularly those involved in glucuronidation. The nature of these interactions is largely dependent on the stereochemistry of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its ability to form covalent bonds with proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an acyl glucuronide, it is a reactive metabolite that can form covalent bonds with proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the glucuronidation and covalent binding of this compound are both time- and concentration-dependent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with hepatotoxicity, which led to the withdrawal of Benoxaprofen .
Metabolic Pathways
This compound is involved in the glucuronidation metabolic pathway. It interacts with various enzymes and cofactors in this pathway, and can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its localization and accumulation are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by its physicochemical properties and its interactions with cellular components. It can be directed to specific compartments or organelles based on these interactions .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9?,15-,16-,17+,18-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHXTOVNUBYPFK-OLHZERTASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67472-42-8 | |
| Record name | Benoxaprofen glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067472428 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate](/img/structure/B144479.png)
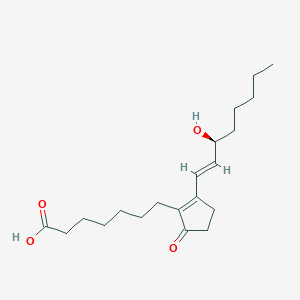
![(2S)-2-[[(2S)-2-Carboxy-2-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]ethyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B144482.png)
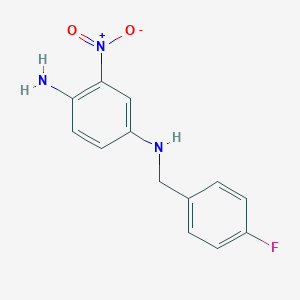
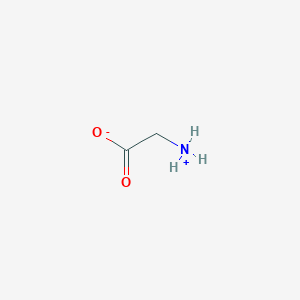
![3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B144489.png)
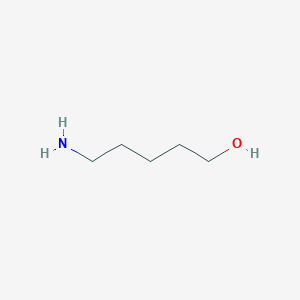
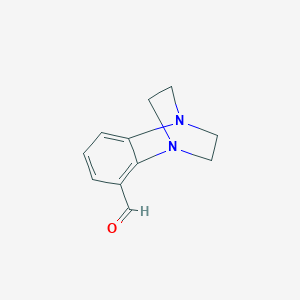

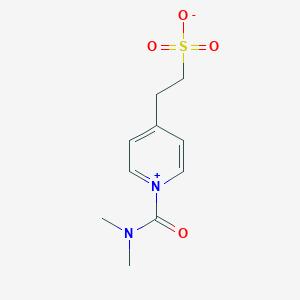
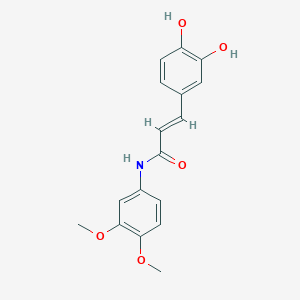

![1,4-Dioxaspiro[4.5]decan-8-one](/img/structure/B144500.png)
